molecular formula C15H27NO4 B2445955 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis CAS No. 2375250-92-1

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis

Cat. No.: B2445955
CAS No.: 2375250-92-1
M. Wt: 285.384
InChI Key: CDOBSVFTTFGOMN-WDEREUQCSA-N
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis is a complex organic compound with a unique structure It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a carboxylic acid group

Properties

IUPAC Name

(2R,4S)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)10-7-8-16(11(9-10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBSVFTTFGOMN-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.

Biological Activity

Rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis, is a chiral compound notable for its unique piperidine structure and potential applications in medicinal chemistry. This compound is recognized for its biological activities, particularly in relation to pain management and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 123811-86-9

Mechanisms of Biological Activity

The biological activity of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid is primarily attributed to its interactions with various biological targets:

  • Pain Modulation : The compound has shown potential in modulating pain pathways, possibly through interaction with opioid receptors or other pain-related signaling molecules.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Synthesis Methods

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid can be achieved through several methods. A common approach involves the use of lipase-catalyzed regioselective lactamization, which simplifies the synthesis process while enhancing yield and purity. The following table summarizes key synthesis methods:

Method TypeDescriptionYield
Lipase-Catalyzed LactamizationUtilizes immobilized enzymes for regioselective reactionsUp to 61%
Traditional Organic SynthesisMulti-step synthesis involving various reagentsVariable

Case Studies and Research Findings

  • Study on Pain Management :
    • A study evaluated the analgesic effects of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent in pain relief.
  • Inflammation Reduction :
    • In vitro studies demonstrated that the compound reduced the production of inflammatory markers in cultured macrophages. This supports its role as a potential anti-inflammatory agent.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating lipid metabolism and reducing oxidative stress in neuronal cells.

Comparative Analysis with Related Compounds

The unique structure of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid distinguishes it from other similar compounds. The following table compares it with structurally related compounds:

Compound NameStructureUnique Features
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acidStructureHydroxyl group enhances reactivity; used in peptide synthesis.
1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acidStructureCyclohexyl group alters steric properties; potential for different biological activity.

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